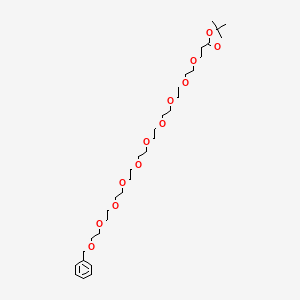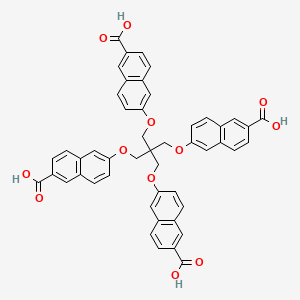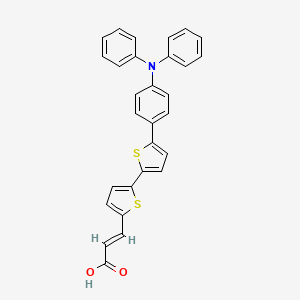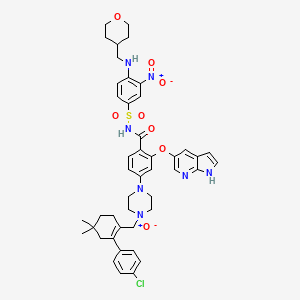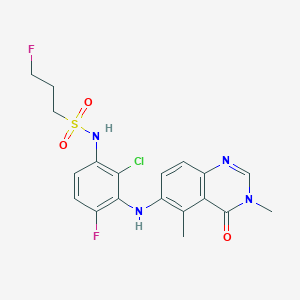
LRRK2 inhibitor 18
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
LRRK2 inhibitor 18: is a small molecule compound designed to inhibit the activity of leucine-rich repeat kinase 2 (LRRK2), a protein kinase implicated in Parkinson’s disease. LRRK2 is involved in various cellular processes, including autophagy, mitochondrial function, and vesicle trafficking. Mutations in the LRRK2 gene, particularly the G2019S mutation, are associated with an increased risk of developing Parkinson’s disease. Inhibiting LRRK2 activity is considered a promising therapeutic strategy for treating this neurodegenerative disorder .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of LRRK2 inhibitor 18 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. One common synthetic route involves the use of a [1,2,4]triazolo[5,6-b]indole scaffold, which is synthesized through a series of reactions including cyclization, substitution, and coupling reactions. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to optimize yield and purity .
Industrial Production Methods: Industrial production of this compound requires scaling up the laboratory synthesis process while ensuring consistency, safety, and cost-effectiveness. This involves optimizing reaction conditions, using high-throughput screening methods, and employing advanced purification techniques such as chromatography and crystallization. The production process must also comply with regulatory standards to ensure the quality and safety of the final product .
Chemical Reactions Analysis
Types of Reactions: LRRK2 inhibitor 18 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Coupling Reactions: Formation of carbon-carbon or carbon-heteroatom bonds
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Coupling Reactions: Palladium catalysts, ligands, and bases
Major Products: The major products formed from these reactions include various intermediates and the final this compound compound. These products are characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and high-performance liquid chromatography (HPLC) .
Scientific Research Applications
Chemistry: LRRK2 inhibitor 18 is used in chemical research to study the structure-activity relationships of kinase inhibitors. It serves as a model compound for developing new inhibitors with improved potency and selectivity .
Biology: In biological research, this compound is used to investigate the role of LRRK2 in cellular processes such as autophagy, mitochondrial function, and vesicle trafficking. It helps elucidate the molecular mechanisms underlying Parkinson’s disease .
Medicine: In medical research, this compound is being explored as a potential therapeutic agent for treating Parkinson’s disease. Preclinical studies have shown that it can reduce LRRK2 activity, improve neuronal survival, and alleviate motor symptoms in animal models .
Industry: In the pharmaceutical industry, this compound is used as a lead compound for developing new drugs targeting LRRK2. It undergoes optimization and testing to improve its pharmacokinetic properties and therapeutic efficacy .
Mechanism of Action
LRRK2 inhibitor 18 exerts its effects by binding to the kinase domain of LRRK2, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream substrates, such as Rab proteins, which are involved in vesicle trafficking and lysosomal function. By reducing LRRK2 activity, the compound helps restore normal cellular processes and mitigate the pathological effects of LRRK2 mutations .
Comparison with Similar Compounds
LRRK2-IN-1: A type I kinase inhibitor that binds to the active conformation of LRRK2.
GNE-7915: Another type I kinase inhibitor with high selectivity for LRRK2.
Rebastinib: A type II kinase inhibitor that binds to the inactive conformation of LRRK2.
Ponatinib: A broad-spectrum kinase inhibitor with activity against LRRK2.
GZD-824: A type II kinase inhibitor with a unique binding mode
Uniqueness of LRRK2 Inhibitor 18: this compound is unique due to its specific scaffold, which provides enhanced inhibitory activity against the G2019S LRRK2 mutation. Its molecular interactions with key residues in the LRRK2 kinase domain contribute to its high potency and selectivity. Additionally, its favorable pharmacokinetic properties make it a promising candidate for further development as a therapeutic agent .
Properties
Molecular Formula |
C16H15F3N6O |
|---|---|
Molecular Weight |
364.32 g/mol |
IUPAC Name |
N-(oxan-4-yl)-3-[6-(trifluoromethyl)pyrimidin-4-yl]-1H-pyrazolo[4,3-c]pyridin-4-amine |
InChI |
InChI=1S/C16H15F3N6O/c17-16(18,19)12-7-11(21-8-22-12)14-13-10(24-25-14)1-4-20-15(13)23-9-2-5-26-6-3-9/h1,4,7-9H,2-3,5-6H2,(H,20,23)(H,24,25) |
InChI Key |
XMCASRLSICXHCY-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1NC2=NC=CC3=C2C(=NN3)C4=CC(=NC=N4)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![heptadecan-9-yl 7-[3-hydroxypropyl-(6-oxo-6-undecoxyhexyl)amino]heptanoate](/img/structure/B11930756.png)
![Phenyl 5,6-bis(4-hydroxyphenyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-sulfonate](/img/structure/B11930764.png)

![acetic acid;3-[1-(3-aminopropyl)indol-3-yl]-4-(1-methylindol-3-yl)pyrrole-2,5-dione;hydrate](/img/structure/B11930774.png)
